molecular formula C18H18FN3O3S B2883197 Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-49-1

Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2883197
CAS No.: 537045-49-1
M. Wt: 375.42
InChI Key: AVDBUQMFNYKBHP-UHFFFAOYSA-N
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Description

Key features include:

  • Pyrido[2,3-d]pyrimidine core: A fused bicyclic system combining pyridine and pyrimidine rings, contributing to planar rigidity and π-π stacking capabilities.
  • Substituents: 5-(3-Fluorophenyl): Introduces halogen-mediated interactions (e.g., C–F···π) and modulates electronic properties. 7-Methyl group: Enhances lipophilicity and steric bulk. 2-(Methylthio): A sulfur-containing group that may influence redox properties and hydrogen bonding.
  • 4-Oxo moiety: Creates a hydrogen-bond acceptor site, critical for intermolecular interactions in crystal packing .

While direct crystallographic data for this compound are unavailable in the provided evidence, structural analogs (e.g., bromophenyl- and chlorophenyl-substituted derivatives) suggest a puckered tetrahydropyrimidine ring, as described by Cremer and Pople’s ring puckering coordinates .

Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-4-25-17(24)12-9(2)20-15-14(16(23)22-18(21-15)26-3)13(12)10-6-5-7-11(19)8-10/h5-8,13H,4H2,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDBUQMFNYKBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)NC(=N2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈FN₃O₃S
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 537045-49-1
PropertyValue
Molecular FormulaC₁₈H₁₈FN₃O₃S
Molecular Weight375.4 g/mol
CAS Number537045-49-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido[2,3-d]pyrimidine scaffold. Various methods have been documented in literature for synthesizing similar compounds, often utilizing starting materials such as substituted anilines and ethyl acetoacetate under specific reaction conditions.

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer activities. For instance, compounds targeting the ephrin receptor (EPH) family have shown efficacy against certain cancer types due to their role in cell signaling pathways involved in tumor growth and metastasis . this compound may similarly interact with these pathways.

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Pyrido[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit bacterial growth by disrupting essential bacterial functions. For example, studies have shown that modifications to the pyrimidine ring can enhance antibacterial potency against various pathogens .

Other Biological Activities

Additionally, this compound may exhibit other biological activities such as:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals.
  • Anti-inflammatory Effects : Some derivatives are noted for their ability to modulate inflammatory responses.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related pyrido[2,3-d]pyrimidine derivative significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in cancer progression .
  • Antibacterial Testing : In vitro assays revealed that another derivative displayed strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameActivity TypeReference
Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)...Anticancer
Pyrido[2,3-d]pyrimidine derivative XAntibacterial
Compound YAntioxidant

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between the target compound and similar derivatives:

Compound Name Core Structure Substituents (Positions) Key Properties References
Ethyl 5-(3-Fluorophenyl)-7-Methyl-2-(Methylthio)-4-Oxo-3,4,5,8-Tetrahydropyrido[2,3-d]Pyrimidine-6-Carboxylate Pyrido[2,3-d]pyrimidine 3-Fluorophenyl (5), Methylthio (2) Enhanced halogen bonding; moderate lipophilicity (logP ~2.8 estimated)
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl (5), Oxo (3) Planar thiazole ring; strong C–Br···π interactions; higher melting point (~220°C)
Ethyl 4-(Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Tetrahydropyrimidine 4-Fluorophenyl (4), Oxo (2) Simplified monocyclic structure; increased solubility due to lack of fused ring
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene (2), Phenyl (5) Extended conjugation; strong hydrogen bonding with methoxy groups

Structural and Electronic Differences

Core Heterocycles: The pyrido[2,3-d]pyrimidine core in the target compound enables greater planarity compared to thiazolo[3,2-a]pyrimidines (e.g., ), which incorporate a non-planar thiazole ring. This difference impacts π-π stacking efficiency, relevant in crystal packing and protein binding .

Halogen vs. Non-Halogen Substituents: The 3-fluorophenyl group in the target compound engages in weaker C–F···π interactions compared to bromine or chlorine analogs (e.g., ’s 4-bromophenyl derivative), which exhibit stronger halogen bonding . Methylthio (SMe) at position 2 introduces steric bulk and sulfur’s polarizability, contrasting with oxo (C=O) groups in analogs (e.g., ), which prioritize hydrogen-bond acceptor capacity .

Crystallographic Behavior: Thiazolo[3,2-a]pyrimidines () exhibit pronounced hydrogen-bonding networks involving methoxy and carbonyl groups, whereas the target compound’s methylthio group may favor sulfur-mediated contacts (e.g., S···C interactions) . Puckering parameters (e.g., Cremer-Pople analysis) for the tetrahydropyrimidine ring in the target compound are likely comparable to bromophenyl analogs, with a pseudorotation barrier influenced by the 3-fluorophenyl substituent .

Q & A

Q. What synthetic methodologies are most effective for producing this compound, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A typical approach involves refluxing intermediates (e.g., substituted pyrimidine precursors) with catalysts like sodium acetate in acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol . Key factors affecting yield include solvent polarity, temperature control (reflux at ~100–120°C), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical for isolating high-purity crystals .

Q. How is the compound’s structural conformation validated, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å at the chiral C5 atom. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) confirm steric and electronic interactions . Complementary techniques include NMR for functional group analysis and mass spectrometry for molecular weight confirmation .

Q. What preliminary pharmacological activities have been observed, and how are they assessed?

While direct data on this compound is limited, structurally analogous pyrido[2,3-d]pyrimidines exhibit enzyme inhibition (e.g., kinase targets) and cytotoxicity in cancer cell lines. In vitro assays using MTT or resazurin-based viability tests are standard, with IC50 values calculated against control compounds .

Advanced Research Questions

Q. How does the 2-(methylthio) substituent influence electronic properties and reactivity?

The methylthio group acts as an electron donor, stabilizing the pyrimidine core via resonance and altering nucleophilic attack sites. Comparative studies with 2-(benzylthio) analogs show enhanced metabolic stability due to reduced oxidation susceptibility. Computational studies (DFT) correlate substituent electronegativity with frontier molecular orbital (FMO) energy gaps .

Q. What crystallographic challenges arise in resolving hydrogen-bonding networks, and how are they addressed?

Weak C–H···O interactions (e.g., bifurcated hydrogen bonds with D···A distances of 2.8–3.2 Å) complicate electron density mapping. High-resolution SC-XRD (≤ 0.8 Å) and refinement using SHELXL with riding H-atom models are critical. Disorder in flexible side chains (e.g., ethyl carboxylate) requires iterative refinement and thermal parameter adjustments .

Q. How do solvent polarity and reaction time affect regioselectivity in derivatization reactions?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-oxo position, while non-polar solvents (toluene) promote thioether oxidation. Kinetic studies show that extending reaction times beyond 12 hours increases byproduct formation (e.g., dimerization) due to intermediate instability .

Q. What discrepancies exist between computational docking predictions and experimental bioactivity data?

Docking models often overestimate binding affinities for pyrido[2,3-d]pyrimidines due to rigid-body approximations. Experimental IC50 values for kinase inhibitors (e.g., EGFR) are typically 2–3 orders of magnitude higher than predicted. Adjusting force fields to account for solvent accessibility and protein flexibility improves correlation .

Methodological Considerations

Parameter Best Practices References
Crystallization Use ethyl acetate/ethanol (3:2) for slow evaporation to obtain diffraction-quality crystals.
Purity Analysis HPLC with C18 columns (acetonitrile/water gradient) and UV detection at 254 nm.
Bioactivity Assays Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions.

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